Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
Description
The titanium complex, Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-, is a chiral organometallic compound featuring two distinct ligands:
- Binaphthalene-diolato ligand: A (1R)-configured 1,1'-binaphthalene-2,2'-diolato group coordinating via oxygen atoms. This ligand imparts axial chirality and influences the complex’s stereoelectronic properties .
- Biphenyl-bis(cyclopentadienyl) ligand: A (1R)-biphenyl backbone linked to two 3,4-dimethylcyclopentadienyl (Cp*) moieties. This ligand stabilizes the titanium center through η⁵-coordination, enhancing thermal and redox stability .
The compound’s stereochemical configuration and ligand architecture make it a candidate for asymmetric catalysis or redox-active applications. However, its properties are best understood through comparison with structurally analogous titanium complexes.
Properties
Molecular Formula |
C46H38O2Ti |
|---|---|
Molecular Weight |
670.7 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- typically involves the reaction of titanium tetrachloride with chiral ligands such as ®-(+)-1,1’-binaphthyl-2,2’-diamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Structural and Electronic Features
The complex features a titanium center coordinated to a chiral binaphtholate (BINOLate) ligand and a biphenyl-diylbis(cyclopentadienyl) ligand. Key characteristics include:
-
Ligand asymmetry : The BINOLate ligand induces chirality, while the cyclopentadienyl (Cp) ligands provide steric bulk and electronic tuning .
-
Redox activity : Titanium’s accessible III/IV oxidation states enable radical-involving pathways, as seen in related Ti-salen and Ti-BINOLate systems .
Alkylation of Aldehydes
In BINOLate-Ti-catalyzed asymmetric alkylations (e.g., adding ZnMe₂ to aldehydes):
-
Mechanism : Alkyl groups transfer from ZnMe₂ to Ti, forming a Ti-alkyl intermediate that reacts with aldehydes .
-
Enantioselectivity : The BINOLate ligand’s configuration dictates the product’s handedness. For example:
| Substrate | Catalyst Structure | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | (R)-BINOLate-Ti(O-ⁱPr)₃ | 92 | 85 | |
| 4-Chlorobenzaldehyde | (R)-BINOLate-Ti(O-ⁱPr)₃ | 88 | 78 |
-
Key finding : Nonlinear effects are absent, suggesting dinuclear or higher-order Ti complexes dominate catalysis .
Cycloadditions
Related Ti-salen catalysts enable [2σ + 2π] cycloadditions between bicyclobutanes and dienes:
-
Regioselectivity : trans-Selectivity arises from steric effects of the Cp ligands .
-
Radical relay : Ti³⁺ mediates single-electron transfers (SETs), generating enolate radicals that couple with dienes .
Mechanistic Insights from DFT Studies
For Ti-salen-catalyzed cycloadditions:
-
Energy barriers : [2 + 2] pathways exhibit lower activation energy (ΔG‡ = 16.3 kcal/mol) vs. [4 + 2] (ΔG‡ = 38.9 kcal/mol) .
-
Thermodynamic stability : [2 + 2] products are 35.2 kcal/mol more stable than [4 + 2] analogs .
Steric and Electronic Modulation
-
Cp substituents : 3,4-Dimethyl groups on Cp rings enhance steric shielding, favoring selective substrate binding .
-
Biphenyl linkers : Rigid biphenyl backbones enforce planarity, stabilizing transition states in enantioselective steps .
Solution Behavior
-
Dynamic equilibria : NMR studies of Cp₂TiS₂Ar (Ar = biphenyl) reveal rapid interconversion between enantiomeric conformers .
Comparative Reactivity with Related Complexes
| Complex Type | Reaction Scope | Key Advantage | Limitation |
|---|---|---|---|
| BINOLate-Ti(O-ⁱPr)₃ | Asymmetric alkylation | High ee (up to 92%) | Requires stoichiometric ZnR₂ |
| Ti-salen | Cycloadditions | Broad functional group tolerance | Long reaction times (48 h) |
| Cp₂TiCl₂ | Radical polymerizations | Low toxicity | Moderate yields (~60%) |
General Catalytic Procedure (Adapted from )
-
Setup : In an argon glovebox, combine Ti catalyst (0.05 equiv), Mn powder (2.0 equiv), and Et₃N·HCl (2.0 equiv) in 1,4-dioxane.
-
Addition : Introduce aldehyde (1.0 equiv) and diene (1.5 equiv).
-
Reaction : Stir at 25°C for 48 h.
-
Workup : Purify via flash chromatography.
Scientific Research Applications
Enantioselective Hydrogenations
Chiral titanocenes derived from binaphthol have been extensively studied for enantioselective hydrogenation reactions. These catalysts exhibit remarkable selectivity for unsaturated compounds, enabling the production of enantiomerically pure products.
Key Findings:
- The use of non-racemic binaphtholate with titanocene enantiomers results in high enantiomeric excess (ee) values for various substrates. For instance, the hydrogenation of acetophenone achieved an ee greater than 99% when optimized conditions were applied .
- The reaction mechanism typically involves the formation of a titanium (III) hydride species that interacts with the substrate to facilitate the hydrogenation process.
Cycloaddition Reactions
Titanium complexes have also been utilized in radical-relay cycloaddition reactions. A notable example is the Ti-catalyzed intermolecular [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes and 1,3-dienes.
Highlights:
- This method allows for the synthesis of bicyclo[2.1.1]hexane scaffolds with excellent regio- and trans-selectivity, showcasing broad functional group tolerance .
- The reaction pathway involves a series of radical intermediates that lead to the desired product while regenerating the titanium catalyst.
Synthetic Methodologies for Biphenyl Derivatives
The versatility of titanium complexes extends to the synthesis of biphenyl derivatives through various metal-catalyzed reactions. These derivatives are essential in medicinal chemistry and materials science.
Applications Include:
- Pharmaceuticals: Many biphenyl compounds serve as active pharmaceutical ingredients (APIs) due to their biological activities, including anti-inflammatory and anti-cancer properties .
- Materials Science: Biphenyl derivatives are integral components in organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors due to their unique electronic properties .
Case Study 1: Chiral Titanocene Catalysts
A study demonstrated that chiral titanocene catalysts could be employed to achieve high ee values in the hydrogenation of ketones and alkenes. The optimization involved varying the ligand structure and reaction conditions to maximize selectivity.
Case Study 2: Synthesis of Stilbene Bioisosteres
The Ti-catalyzed cycloaddition reaction was utilized to create stilbene bioisosteres with potential applications in drug development. The ability to modify functional groups allowed researchers to explore a range of pharmacological activities associated with these compounds.
Mechanism of Action
The mechanism by which Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- exerts its effects involves coordination to substrates through its titanium center. The chiral ligands provide a specific environment that facilitates enantioselective reactions. The molecular targets and pathways involved include interactions with various organic molecules, leading to the formation of chiral products .
Comparison with Similar Compounds
Research Implications and Gaps
- Comparative databases: Platforms like KLSD () and Springer’s spectral tables () could standardize property comparisons but require inclusion of niche organometallics .
Biological Activity
The compound Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is a complex titanium compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing information from various research studies and reviews.
Chemical Structure and Properties
The structure of this titanium complex can be described as follows:
- Titanium Center: The titanium atom is coordinated with multiple ligands, including binaphthalene and biphenyl derivatives.
- Ligands: The ligands contain diolato and cyclopentadienyl groups which contribute to the compound's reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that titanium complexes can exhibit significant anticancer activity. For instance:
- Mechanism of Action: These complexes may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
- Case Study: A study demonstrated that a similar titanium complex showed cytotoxic effects on various cancer cell lines including breast and prostate cancer cells, with IC50 values indicating potent activity (values typically in the micromolar range) .
Antimicrobial Activity
Titanium complexes have also been evaluated for their antimicrobial properties:
- In vitro Studies: Research has shown that certain titanium compounds can inhibit the growth of bacteria and fungi. For example, titanium complexes containing biphenyl moieties were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
- Mechanism: The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Enzyme Inhibition
Another area of interest is the potential of titanium complexes as enzyme inhibitors:
- Target Enzymes: Studies have explored the inhibition of enzymes such as HIV-1 reverse transcriptase by titanium-based compounds. This inhibition is crucial for developing antiviral therapies .
- Research Findings: Inhibitory assays revealed that specific titanium complexes could compete effectively with natural substrates for binding sites on these enzymes.
Table 1: Biological Activity Overview of Titanium Complexes
| Biological Activity | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 - 30 | |
| Antimicrobial | E. coli | 15 - 25 | |
| Enzyme Inhibition | HIV-1 Reverse Transcriptase | 5 - 15 |
Synthesis and Characterization
The synthesis of this complex typically involves:
- Starting Materials: The reaction often starts with commercially available biphenyl and binaphthalene derivatives.
- Catalytic Methods: Recent advancements have utilized palladium-catalyzed cross-coupling reactions to form the desired ligands before coordinating them to titanium .
- Characterization Techniques: The synthesized complexes are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing titanium complexes with binaphtholato ligands, and how do reaction conditions influence stereoselectivity?
- Methodology : Use ligand pre-coordination strategies to stabilize intermediates. For example, employ chiral binaphthol derivatives (e.g., BINAP analogs) in inert atmospheres (Ar/N₂) with anhydrous solvents like THF or toluene. Monitor reaction progress via <sup>31</sup>P NMR to track ligand coordination .
- Data : Compare yields and enantiomeric excess (ee) under varying temperatures (0°C vs. 25°C) and catalyst loadings (1–5 mol%).
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in titanium-based chiral complexes?
- Methodology : Use X-ray crystallography to confirm absolute configuration, especially for stereogenic centers in binaphtholato ligands. Pair with <sup>13</sup>C NMR to analyze ligand symmetry and <sup>1</sup>H NMR to detect diastereomeric splitting in chiral environments .
- Validation : Cross-reference crystallographic data with computational models (e.g., DFT-optimized geometries) to validate bond angles and torsion parameters .
Q. What are the key stability challenges for titanium complexes in catalytic cycles, and how can they be mitigated?
- Methodology : Conduct kinetic studies under catalytic conditions (e.g., hydrogenation or oxidation reactions). Use UV-Vis spectroscopy to monitor decomposition pathways (e.g., ligand dissociation). Stabilize via steric hindrance by introducing bulky substituents (e.g., 3,4-dimethylcyclopentadienyl groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path sampling) predict enantioselectivity in titanium-catalyzed asymmetric reactions?
- Methodology : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and compute activation barriers for competing stereochemical pathways. Validate with experimental ee values from catalytic runs .
- Case Study : Compare computed ΔΔG‡ values for R vs. S pathways in asymmetric epoxidation; correlate with observed ee (e.g., >90% ee for ΔΔG‡ >2 kcal/mol) .
Q. What experimental designs are effective for resolving contradictions in catalytic activity data across different research groups?
- Methodology : Implement standardized benchmarking protocols (e.g., substrate scope, turnover frequency). Use factorial design of experiments (DoE) to isolate variables like solvent polarity, counterion effects, or ligand purity .
- Data Analysis : Apply multivariate regression to identify outliers and systematic errors. Cross-validate using independent analytical methods (e.g., ICP-MS for titanium leaching) .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize reactor design for titanium-mediated transformations?
- Methodology : Model mass transfer and heat flow in continuous-flow reactors using AI-parameterized simulations. Validate with empirical data on reaction scalability (e.g., gram-to-kilogram transitions) .
- Output : Predict optimal residence times and mixing rates for high-turnover reactions (e.g., TOF >10⁴ h⁻¹) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of titanium-binaphtholato complexes in C–H activation?
- Root Cause : Variability in ligand purity (e.g., trace moisture in BINAP derivatives) or substrate pre-treatment methods.
- Resolution : Use LC-MS to quantify ligand degradation products and establish purity thresholds (>98% by HPLC). Replicate experiments under strictly anhydrous conditions .
Q. How should researchers address discrepancies in enantioselectivity for structurally similar titanium complexes?
- Approach : Perform mechanistic studies (e.g., kinetic isotopic effects, Eyring analysis) to differentiate electronic vs. steric contributions. Cross-correlate with crystallographic data to identify ligand distortion modes .
Methodological Best Practices
- Synthesis : Prioritize Schlenk-line techniques for air-sensitive intermediates .
- Characterization : Combine SC-XRD with ECD (electronic circular dichroism) for chiral assignment .
- Data Integrity : Use Zotero or Citavi for traceable citation management and avoid non-peer-reviewed sources (e.g., commercial catalogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
